6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)-1-propylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)-1-propylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C25H29FN2O4S and its molecular weight is 472.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)-1-propylquinolin-4(1H)-one is a quinoline derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a quinoline core with various substituents that contribute to its biological activity.
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit antibacterial properties. For instance, derivatives containing sulfonamide groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . While specific data on the antibacterial efficacy of the target compound is limited, its structural similarity suggests potential effectiveness in combating bacterial infections.
Enzyme Inhibition
Enzyme inhibition is a critical aspect of the pharmacological profile of quinoline derivatives. The target compound's structure suggests potential activity as an acetylcholinesterase (AChE) inhibitor, which is relevant in treating neurodegenerative diseases like Alzheimer's. Studies have shown that related compounds demonstrate significant AChE inhibition, with IC50 values ranging from 0.63 µM to 6.28 µM against various enzyme targets .
Additionally, the compound may inhibit urease, an enzyme involved in the pathogenesis of certain infections. Compounds with similar functionalities have displayed strong urease inhibitory activity, indicating that the target compound may also possess this trait.
Anticancer Potential
Quinoline derivatives are frequently investigated for their anticancer properties. The presence of the piperidine moiety within the compound enhances its ability to interact with biological targets implicated in cancer proliferation. Research has highlighted that similar compounds exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also be effective in cancer therapy .
Case Studies
Several studies have explored the biological activities of quinoline derivatives:
- Study on Anticancer Activity : A study conducted on related quinoline compounds demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria .
- Enzyme Inhibition Study : Another study evaluated a series of sulfonamide-containing compounds for their AChE inhibitory activity. The results indicated a promising correlation between structural modifications and enhanced inhibitory effects, paving the way for further exploration of similar structures like the target compound .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is essential for its therapeutic application. Preliminary studies suggest favorable absorption and distribution characteristics typical of quinoline derivatives; however, comprehensive toxicological evaluations are necessary to establish safety profiles.
Propriétés
IUPAC Name |
6-fluoro-3-(4-methoxyphenyl)sulfonyl-7-(4-methylpiperidin-1-yl)-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O4S/c1-4-11-28-16-24(33(30,31)19-7-5-18(32-3)6-8-19)25(29)20-14-21(26)23(15-22(20)28)27-12-9-17(2)10-13-27/h5-8,14-17H,4,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILZOJTZMHNNIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.